N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide
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Overview
Description
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C11H12ClN3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-1-methylhydrazine
- N-(4-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide
Uniqueness
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methanesulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-6-13-15(8-11)7-9-3-2-4-10(12)5-9/h2-6,8,14H,7H2,1H3 |
InChI Key |
PXNRONMHOOJXDD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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